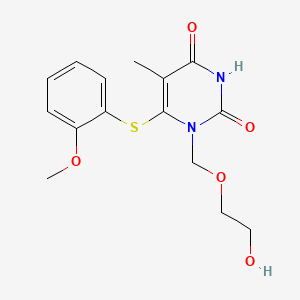
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves several steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Methylation: The first step involves the introduction of a hydroxyethoxy methyl group to the thymine base. This can be achieved through a reaction with ethylene glycol and formaldehyde under acidic conditions.
Methoxyphenylthio Substitution: The next step involves the substitution of a hydrogen atom on the thymine base with a methoxyphenylthio group. This can be done using a thiol reagent such as 2-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound can be studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It may have potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs used in chemotherapy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can be compared with other similar compounds, such as:
Acyclovir: A nucleoside analog used as an antiviral agent. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Zidovudine: Another nucleoside analog used in the treatment of HIV. It has a different mechanism of action and molecular structure compared to this compound.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar nucleoside structure but different substituents that confer distinct biological properties.
The uniqueness of this compound lies in its specific combination of hydroxyethoxy and methoxyphenylthio groups, which may impart unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
125056-63-5 |
|---|---|
Formule moléculaire |
C15H18N2O5S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-(2-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-6-4-3-5-11(12)21-2/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
Clé InChI |
UWJSDUZCLIJBEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



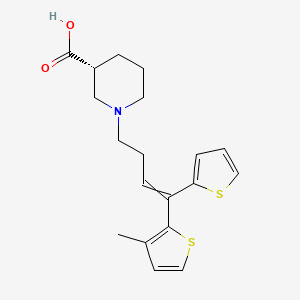
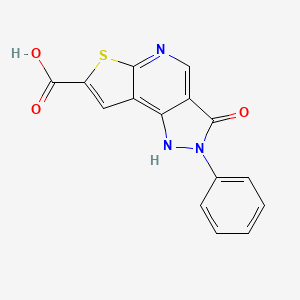


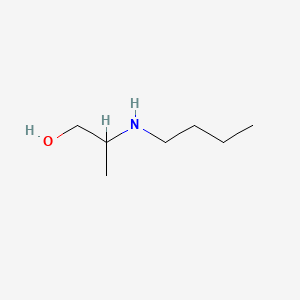


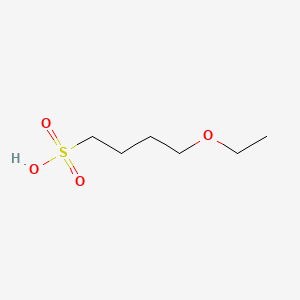



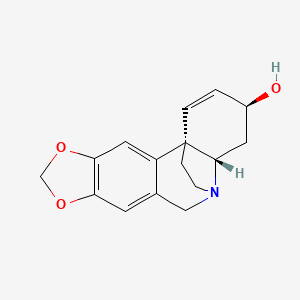
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)
